molecular formula C13H24N2O2 B1465247 tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate CAS No. 186203-05-4

tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate

Cat. No. B1465247
CAS RN: 186203-05-4
M. Wt: 240.34 g/mol
InChI Key: HNBZGZYLHSUROS-UHFFFAOYSA-N
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Description

“tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate” is a chemical compound with the CAS Number: 2580223-05-6 . Its IUPAC name is tert-butyl (2-azaspiro [4.4]nonan-6-yl)carbamate hydrochloride . The molecular weight of this compound is 276.81 .


Molecular Structure Analysis

The InChI code for “tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate” is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Meyers et al. (2009) describe efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for selective derivation, providing access to novel compounds complementing piperidine ring systems (M. J. Meyers et al., 2009). This showcases the versatility of tert-butyl carbamate derivatives in synthesizing novel chemical entities.
  • Amirani Poor et al. (2018) developed an intermolecular Ugi reaction involving gabapentin with tert-butyl isocyanide to produce novel N-cyclohexyl and N-(tert-butyl) derivatives in good yields. Theoretical studies indicated the influence of electron-donating and withdrawing groups on intramolecular hydrogen bond strength (Mahboobe Amirani Poor et al., 2018).
  • Baillargeon et al. (2017) discussed the isomorphous crystal structures of tert-butyl carbamate derivatives, highlighting the simultaneous hydrogen and halogen bonds involving the carbonyl group, which is crucial for understanding molecular interactions and stability (P. Baillargeon et al., 2017).

Biological Activity and Drug Discovery

  • Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, demonstrating the potential of spirocyclic compounds in developing new therapeutic agents (Bohdan A. Chalyk et al., 2017).
  • Jakubowska et al. (2013) utilized NMR spectroscopy to determine the absolute configurations of tert-butyl substituted azaspirocycles, highlighting the importance of structural elucidation in the development of biologically active compounds (A. Jakubowska et al., 2013).

Material Science and Other Applications

  • Das et al. (2016) explored the crystal structures of two carbamate derivatives to understand the interplay of strong and weak hydrogen bonds in three-dimensional architecture formation, providing insights into the design of molecular materials (U. Das et al., 2016).

properties

IUPAC Name

tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBZGZYLHSUROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate

CAS RN

186203-05-4
Record name tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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